6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s fluorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the fluorine and pyridine substituents, resulting in different chemical properties and biological activities.
6-chloro-4-hydroxyquinoline-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
6-fluoro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its solubility and pharmacokinetics.
Uniqueness
6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and pyridine substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the pyridine ring increases its versatility in chemical synthesis and biological interactions.
Properties
Molecular Formula |
C17H14FN3O2 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c18-12-1-2-15-13(9-12)16(22)14(10-21-15)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22) |
InChI Key |
WRVSYEZPHGBDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.